
acetic acid;(3S)-tridec-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Essigsäure;(3S)-Tridec-1-in-3-ol: ist eine Verbindung, die die Eigenschaften von Essigsäure und einem chiralen Alkohol mit einer Alkingruppe vereint. Essigsäure ist eine bekannte Carbonsäure mit einem stechenden Geruch und wird in verschiedenen Industrien weit verbreitet eingesetzt. Die (3S)-Tridec-1-in-3-ol-Komponente führt ein chirales Zentrum und eine Alkingruppe ein, was die Verbindung für synthetische und industrielle Anwendungen interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Synthese von Essigsäure: Essigsäure wird üblicherweise durch Carbonylierung von Methanol hergestellt, ein Verfahren, das vom Chemieunternehmen Monsanto entwickelt wurde.
Synthese von (3S)-Tridec-1-in-3-ol: Diese Verbindung kann durch die enantioselektive Reduktion eines Propargylketons synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines chiralen Katalysators, um die Bildung des (3S)-Enantiomers sicherzustellen.
Kombination von Essigsäure und (3S)-Tridec-1-in-3-ol: Die endgültige Verbindung kann durch Veresterung hergestellt werden, bei der Essigsäure in Gegenwart eines sauren Katalysators wie Schwefelsäure oder Phosphorsäure mit (3S)-Tridec-1-in-3-ol reagiert.
Industrielle Produktionsverfahren
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Essigsäure kann zu Kohlendioxid und Wasser oxidiert werden. (3S)-Tridec-1-in-3-ol kann zu einem Keton oxidiert werden.
Reduktion: Essigsäure kann zu Ethanol reduziert werden. (3S)-Tridec-1-in-3-ol kann zu (3S)-Tridecan-3-ol reduziert werden.
Substitution: Essigsäure kann nucleophile Substitutionsreaktionen eingehen, um Ester und Amide zu bilden. (3S)-Tridec-1-in-3-ol kann an der Alkinposition an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid für Essigsäure; PCC (Pyridiniumchlorchromat) für (3S)-Tridec-1-in-3-ol.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sowohl für Essigsäure als auch für (3S)-Tridec-1-in-3-ol.
Substitution: Säurechloride oder Anhydride für Essigsäure; Alkylhalogenide für (3S)-Tridec-1-in-3-ol.
Hauptprodukte
Oxidation: Kohlendioxid und Wasser aus Essigsäure; Keton aus (3S)-Tridec-1-in-3-ol.
Reduktion: Ethanol aus Essigsäure; (3S)-Tridecan-3-ol aus (3S)-Tridec-1-in-3-ol.
Substitution: Ester und Amide aus Essigsäure; substituierte Alkine aus (3S)-Tridec-1-in-3-ol.
Wissenschaftliche Forschungsanwendungen
Essigsäure;(3S)-Tridec-1-in-3-ol: hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer Moleküle mit chiralen Zentren.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle als Vorläufer bei der Synthese von Arzneimitteln.
Wirkmechanismus
Der Wirkmechanismus von Essigsäure;(3S)-Tridec-1-in-3-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen:
Wissenschaftliche Forschungsanwendungen
Acetic acid;(3S)-tridec-1-yn-3-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules with chiral centers.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of acetic acid;(3S)-tridec-1-yn-3-ol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Essigsäure;(3S)-Tridec-1-in-3-ol: kann mit anderen ähnlichen Verbindungen verglichen werden:
Ameisensäure: Eine einfachere Carbonsäure mit ähnlichen sauren Eigenschaften, aber ohne die Komplexität des Alkins und des chiralen Zentrums.
Propionsäure: Eine weitere Carbonsäure mit einer etwas längeren Kohlenstoffkette, aber ohne Alkin oder chirales Zentrum.
(3S)-Tridec-1-in-3-ol: Im Vergleich zu anderen Propargylalkoholen weist es ein einzigartiges chirales Zentrum und eine längere Kohlenstoffkette auf, die seine Reaktivität und biologische Aktivität beeinflussen können.
Die Einzigartigkeit dieser Verbindung liegt in ihrer Kombination aus einer Carbonsäure, einem Alkin und einem chiralen Zentrum, was sie zu einer vielseitigen und wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.
Eigenschaften
CAS-Nummer |
649561-37-5 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
acetic acid;(3S)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI-Schlüssel |
VVHRRIRBFLSRCF-BTQNPOSSSA-N |
Isomerische SMILES |
CCCCCCCCCC[C@@H](C#C)O.CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCC(C#C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)
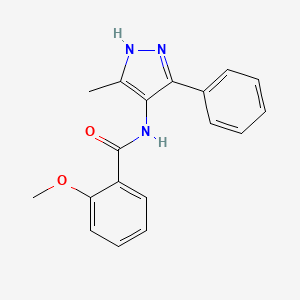

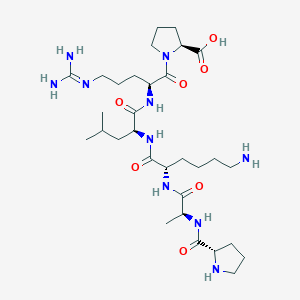
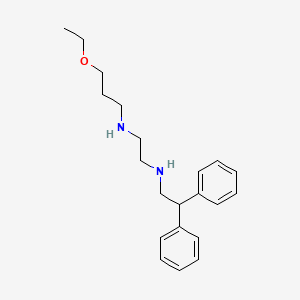
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)

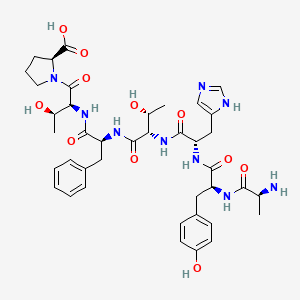

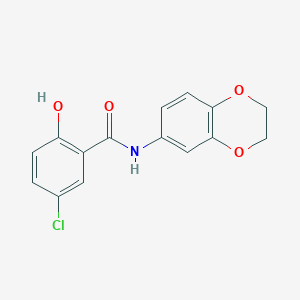

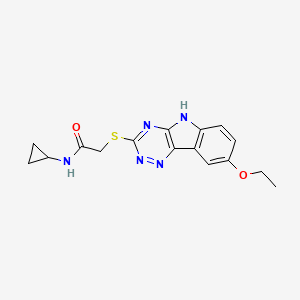
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
